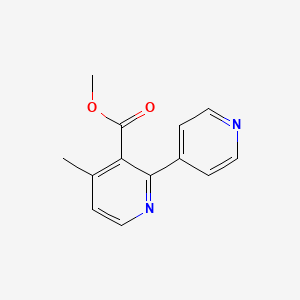
Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes two pyridine rings and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product as a white solid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with Raney® nickel and a low boiling point alcohol like 1-propanol at high temperature can be employed to produce methylated pyridines efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and apoptosis . The compound’s effects are mediated through its binding to active sites on target proteins, resulting in changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: A simpler pyridine derivative with a single methyl group on the pyridine ring.
2-Methylpyridine: Another methylated pyridine with the methyl group at the 2-position.
3-Methylpyridine: A methylated pyridine with the methyl group at the 3-position.
Uniqueness
Methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate is unique due to its dual pyridine rings and carboxylate ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 4-methyl-2-pyridin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-8-15-12(11(9)13(16)17-2)10-4-6-14-7-5-10/h3-8H,1-2H3 |
InChI Key |
VXSKKRPDFYLWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C2=CC=NC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















